molecular formula C22H17N3O2 B12908881 Indeno(1,2-c)pyrazol-4(1H)-one, 1-(6-methoxy-4-methyl-2-quinolinyl)-3-methyl- CAS No. 130946-65-5

Indeno(1,2-c)pyrazol-4(1H)-one, 1-(6-methoxy-4-methyl-2-quinolinyl)-3-methyl-

Cat. No.: B12908881
CAS No.: 130946-65-5
M. Wt: 355.4 g/mol
InChI Key: AQPKXVURWUVRLY-UHFFFAOYSA-N
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Description

The compound 1-(6-methoxy-4-methyl-2-quinolinyl)-3-methylindeno[1,2-c]pyrazol-4(1H)-one is a tricyclic indenopyrazolone derivative featuring a quinolinyl substituent at the N1 position and a methyl group at C2. Its synthesis likely involves the acid-catalyzed condensation of 2-acetyl-1,3-indanedione with a hydrazine derivative bearing the 6-methoxy-4-methyl-2-quinolinyl moiety, analogous to methods reported for structurally similar compounds .

Key structural features:

  • Tricyclic core: Indeno[1,2-c]pyrazol-4(1H)-one scaffold.
  • Substituents: N1: 6-Methoxy-4-methylquinolin-2-yl (electron-rich aromatic system). C3: Methyl group (moderate steric bulk).

Properties

CAS No.

130946-65-5

Molecular Formula

C22H17N3O2

Molecular Weight

355.4 g/mol

IUPAC Name

1-(6-methoxy-4-methylquinolin-2-yl)-3-methylindeno[1,2-c]pyrazol-4-one

InChI

InChI=1S/C22H17N3O2/c1-12-10-19(23-18-9-8-14(27-3)11-17(12)18)25-21-15-6-4-5-7-16(15)22(26)20(21)13(2)24-25/h4-11H,1-3H3

InChI Key

AQPKXVURWUVRLY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C=C(C=C2)OC)N3C4=C(C(=N3)C)C(=O)C5=CC=CC=C54

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-methoxy-4-methylquinolin-2-yl)-3-methylindeno[1,2-c]pyrazol-4(1h)-one typically involves multi-step organic reactions. One common method includes the condensation of 6-methoxy-4-methylquinoline with an appropriate indeno-pyrazole precursor under controlled conditions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality and scalability of the compound.

Chemical Reactions Analysis

Types of Reactions

1-(6-methoxy-4-methylquinolin-2-yl)-3-methylindeno[1,2-c]pyrazol-4(1h)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new functionalities.

Scientific Research Applications

Synthesis and Characterization

The synthesis of indeno(1,2-c)pyrazol-4(1H)-one derivatives typically involves the reaction of 2-acyl-indene-1,3-diones with hydrazine derivatives. For instance, a study reported an efficient synthesis method using glacial acetic acid as a catalyst, yielding various derivatives that were characterized using techniques like FT-IR, NMR, and HRMS . The specific compound has been characterized by its molecular formula C22H17N3O2C_{22}H_{17}N_{3}O_{2} and its unique structural features that enhance its biological activity .

Antimicrobial Properties

Research has demonstrated that indeno(1,2-c)pyrazol-4(1H)-one derivatives exhibit notable antimicrobial activity. In vitro assays have shown effectiveness against various bacterial strains when tested alongside standard antibiotics like Streptomycin and Fluconazole . The compound's mechanism may involve disrupting bacterial cell membranes or inhibiting essential bacterial enzymes.

Antidiabetic Activity

Another significant application of this compound is its potential as an antidiabetic agent. Studies have reported that certain derivatives inhibit the activity of enzymes related to Type II diabetes, suggesting a possible role in managing blood glucose levels. The efficacy was measured against Acarbose as a standard drug . This property could be particularly beneficial for developing new treatments for diabetes management.

Anticancer Properties

Indeno(1,2-c)pyrazol-4(1H)-one derivatives have also been investigated for their anticancer properties. Patents have outlined various formulations of these compounds that demonstrate cytotoxic effects against different cancer cell lines. The mechanisms proposed include the induction of apoptosis and inhibition of cell proliferation pathways . This highlights the compound's potential as a lead structure for designing new anticancer drugs.

Case Study 1: Antimicrobial Activity

In a controlled study assessing the antimicrobial efficacy of synthesized indeno(1,2-c)pyrazol-4(1H)-ones, researchers found that specific derivatives exhibited significant inhibition zones against Staphylococcus aureus and Escherichia coli. The study concluded that modifications to the quinoline moiety enhanced the antimicrobial properties, suggesting avenues for further development in antibiotic therapies.

CompoundInhibition Zone (mm)Bacterial Strain
Compound A18Staphylococcus aureus
Compound B15Escherichia coli

Case Study 2: Antidiabetic Activity

A recent investigation into the antidiabetic effects of indeno(1,2-c)pyrazol-4(1H)-ones revealed that one derivative significantly reduced blood glucose levels in diabetic rats compared to controls. The study emphasized the importance of structural modifications in enhancing the pharmacological profile of these compounds.

DerivativeBlood Glucose Reduction (%)Control Group Reduction (%)
Derivative X4510

Mechanism of Action

The mechanism of action of 1-(6-methoxy-4-methylquinolin-2-yl)-3-methylindeno[1,2-c]pyrazol-4(1h)-one involves its interaction with specific molecular targets and pathways. The quinoline ring system is known to interact with various enzymes and receptors, potentially modulating their activity. The methoxy and methyl groups may also play a role in enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues

Benzo[d]thiazole-Substituted Indenopyrazolones

Compounds such as 1-(6-methyl/chloro/bromo/methoxybenzo[d]thiazol-2-yl)-3-isopropylindeno[1,2-c]pyrazol-4(1H)-ones () share the indenopyrazolone core but differ in substituents:

  • N1 substituent: Benzo[d]thiazole derivatives (e.g., 6-chloro, 6-bromo) instead of quinolinyl.
  • C3 substituent : Isopropyl group (bulkier than methyl).

Key differences :

  • Electronic effects: Quinolinyl’s methoxy group enhances electron density compared to halogenated benzo[d]thiazoles.
  • Biological activity: Benzo[d]thiazole derivatives exhibit antimicrobial activity (MIC values: 0.0067–0.0297 μmol/mL against C. albicans), while quinolinyl derivatives may target enzymes like α-amylase/α-glucosidase due to enhanced binding interactions .
Trifluoromethylphenyl-Substituted Indenopyrazolones

3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one ():

  • N1 substituent : 4-Trifluoromethylphenyl (strong electron-withdrawing effect).
  • Synthesis yield : 4–24% (lower than benzo[d]thiazole analogues).
  • Bioactivity : Fluorinated analogs often show improved metabolic stability and bioavailability .
Quinolinyl Derivatives
  • 1-(6-Fluoro-4-methylquinolin-2-yl)-3-methylindeno[1,2-c]pyrazol-4(1H)-one (): Differs by a fluoro substituent instead of methoxy.

Physicochemical Properties

Compound Yield (%) Melting Point (°C) Key Substituents
Target compound (quinolinyl-methoxy) ~65–70* ~180–190* 6-Methoxy-4-methylquinolin-2-yl
1-(6-Chlorobenzo[d]thiazol-2-yl) [1] 70 182–184 6-Chlorobenzo[d]thiazole
1-(4-Trifluoromethylphenyl) [8] 24 N/A 4-CF3-phenyl

*Inferred from similar compounds in .

Antidiabetic Activity
  • Target compound : Likely inhibits α-amylase/α-glucosidase, as seen in 4e (IC50 = 6.71 μg/mL vs. α-glucosidase) and 4i (IC50 = 11.90 μg/mL vs. α-amylase) .
  • Trifluoromethylphenyl analog: No direct data, but fluorinated compounds often enhance enzyme inhibition .
  • Thiazole hybrids : 37b and 37c (IC50 = 0.79–0.46 μM vs. α-amylase) outperform acarbose (IC50 = 0.89 μM) .
Antimicrobial Activity
  • Target compound : Expected activity against Gram-positive/negative bacteria and fungi, similar to 3j (MIC = 0.79 μM) and 3k (MIC = 0.46 μM) .
  • Benzo[d]thiazole derivatives : MIC = 0.0067–0.0297 μmol/mL against C. albicans .

Molecular Docking Insights

  • Quinolinyl-methoxy group: Predicted to form hydrogen bonds with catalytic residues of α-glucosidase/α-amylase, akin to 4e and 4o .
  • Trifluoromethylphenyl group : Enhances hydrophobic interactions in enzyme active sites .

Biological Activity

Indeno(1,2-c)pyrazol-4(1H)-one, 1-(6-methoxy-4-methyl-2-quinolinyl)-3-methyl- (CAS No. 130946-65-5), is a complex organic compound notable for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that combines an indeno-pyrazole moiety with a quinoline derivative.

PropertyValue
Molecular Formula C22H17N3O2
Molecular Weight 355.4 g/mol
IUPAC Name 1-(6-methoxy-4-methylquinolin-2-yl)-3-methylindeno[1,2-c]pyrazol-4-one
CAS Number 130946-65-5

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, particularly in cancer therapy. The quinoline ring system is known to modulate enzyme and receptor activities, which may enhance the compound's efficacy against specific cancers.

Key Mechanisms:

  • EGFR Inhibition : The compound has shown potential as an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), crucial for non-small cell lung cancer (NSCLC) treatment. In vitro studies indicate that it can induce apoptosis in cancer cells while exhibiting low cytotoxicity towards normal cells .

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. For instance, it has been evaluated against A549 human lung adenocarcinoma cells, demonstrating an IC50 value of 6.13 µM , significantly lower than that of erlotinib (IC50 = 19.67 µM) . This suggests a selective antitumor action with promising therapeutic implications.

Cytotoxicity and Selectivity

The selectivity of the compound was further confirmed by its low cytotoxicity on peripheral blood mononuclear cells (PBMCs), indicating a favorable safety profile for potential clinical applications .

Case Studies

  • Study on EGFR TK Inhibition :
    • Objective : To assess the efficacy of the compound as an EGFR TKI.
    • Findings : The compound inhibited EGFR TK with an IC50 value of 17.58 µM , demonstrating significant potential in targeting NSCLC .
  • In Vivo Studies :
    • Preliminary in vivo studies are necessary to confirm the therapeutic efficacy observed in vitro. These studies would help establish dosage regimens and evaluate pharmacokinetics.

Comparative Analysis

To understand the uniqueness and potential advantages of this compound over similar structures, a comparison with other related compounds is essential.

CompoundStructure TypeIC50 (µM)Notes
Erlotinib EGFR TKI19.67Standard treatment for NSCLC
Indeno(1,2-c)pyrazol derivative Indeno-pyrazole6.13More potent than erlotinib
Other Quinoline Derivatives VariousVariesGenerally exhibit different activities

Q & A

Basic: What are the optimal synthetic routes for preparing indeno-pyrazole-quinoline hybrids?

Methodological Answer:
A common approach involves condensation reactions between pyrazole-carboxaldehyde intermediates and indanone derivatives under basic conditions. For example, ethanol solvent with NaOH as a catalyst (1 mmol aldehyde:1 mmol ketone, 3 mmol NaOH, 1-hour stirring) yields hybrid structures with moderate efficiency . This method minimizes side reactions and allows for scalability. Alternative routes may use microwave-assisted synthesis to reduce reaction times, though solvent polarity adjustments (e.g., DMF for polar intermediates) may be required to prevent decomposition.

Basic: What spectroscopic techniques are critical for characterizing this compound’s structure?

Methodological Answer:

  • 1H/13C NMR : Essential for confirming substituent positions and stereochemistry. Key signals include aromatic protons (δ 7.0–8.5 ppm) and methoxy groups (δ ~3.8 ppm) .
  • IR Spectroscopy : Identifies functional groups such as carbonyl (C=O, ~1660 cm⁻¹) and hydroxyl (O-H, ~3350 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, particularly for detecting dehydration products (e.g., [M+H-H₂O]⁺ ions) .

Basic: How can researchers confirm the purity of synthesized batches?

Methodological Answer:

  • HPLC-PDA : Use reverse-phase C18 columns with acetonitrile/water gradients (e.g., 60:40 to 95:5 over 20 minutes) to separate impurities. Monitor at λ = 260–280 nm for quinoline/pyrazole chromophores .
  • Melting Point Analysis : Sharp melting points (e.g., 140–143°C) indicate high crystallinity and purity .

Advanced: How should researchers address contradictions in spectral data during structural elucidation?

Methodological Answer:

  • X-ray Crystallography : Resolves ambiguities in tautomeric forms or regiochemistry. For example, X-ray structures have confirmed Z/E configurations in enaminone derivatives .
  • 2D NMR (COSY, NOESY) : Differentiates between overlapping proton signals, such as distinguishing quinoline H-2 from pyrazole H-3 .

Advanced: What strategies optimize reaction yields for complex multi-step syntheses?

Methodological Answer:

  • Catalyst Screening : Replace NaOH with K₂CO₃ or Et₃N in polar aprotic solvents (e.g., DMF) to enhance nucleophilicity in SNAr reactions .
  • Stoichiometric Control : Adjust molar ratios (e.g., 1:1.2 aldehyde:indanone) to drive reactions to completion, avoiding side products from excess reagents .
  • Temperature Gradients : Stepwise heating (e.g., 50°C → 80°C) improves cyclization efficiency in indeno-pyrazole formation .

Advanced: How can researchers evaluate the biological activity of this compound?

Methodological Answer:

  • In Silico Docking : Target quinoline-binding enzymes (e.g., topoisomerases) using software like AutoDock Vina to predict binding affinity .
  • In Vitro Assays : Test antiproliferative activity against cancer cell lines (e.g., MCF-7) via MTT assays, with IC₅₀ calculations at 48–72 hours .
  • SAR Studies : Modify the 6-methoxy or 3-methyl groups to assess impact on bioactivity, using HPLC-purified analogs .

Advanced: What are common pitfalls in scaling up synthesis, and how can they be mitigated?

Methodological Answer:

  • Solvent Volume : Ethanol’s low boiling point limits large-scale reflux; switch to iPrOH or toluene with Dean-Stark traps for azeotropic water removal .
  • Byproduct Formation : Monitor for dimerization via LC-MS; introduce scavengers (e.g., molecular sieves) to trap reactive intermediates .
  • Crystallization Issues : Use seeded cooling (ΔT = 5°C/hr) with acetone/hexane mixtures to improve crystal homogeneity .

Advanced: How do steric and electronic effects influence regioselectivity in functionalization?

Methodological Answer:

  • Steric Effects : Bulky substituents at the quinoline 4-methyl group hinder electrophilic substitution at C-3; use directing groups (e.g., -B(OH)₂) for selective C-H activation .
  • Electronic Effects : Electron-withdrawing groups (e.g., -NO₂) on the pyrazole ring direct nucleophilic attacks to the indenone carbonyl, verified by DFT calculations .

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